2-(N-tert-butylformamido)acetic acid
Description
2-(N-tert-Butylformamido)acetic acid is a derivative of acetic acid (C₂H₄O₂, molecular weight 60.05 g/mol) , where one hydrogen atom on the amino group of the acetamide moiety is replaced by a tert-butylformamido substituent. Such compounds are typically synthesized via multicomponent reactions involving aldehydes, amines, isocyanides, and acetic acid derivatives, as observed in related studies .
The tert-butyl group is known for conferring steric bulk and enhancing thermal stability, while the acetamide and carboxylic acid functionalities enable hydrogen bonding and solubility in polar solvents. These features make derivatives of this class relevant in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-[tert-butyl(formyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)8(5-9)4-6(10)11/h5H,4H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEGHRCARYXVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-tert-butylformamido)acetic acid typically involves the condensation of tert-butylamine with glycine derivatives. One common method involves the reaction of glycine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of 2-(N-tert-butylformamido)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-tert-butylformamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The tert-butylformamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(N-tert-butylformamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(N-tert-butylformamido)acetic acid involves its interaction with specific molecular targets. The tert-butylformamido group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: Aromatic Groups: The fluorophenyl and pyridinyl groups in and increase molecular weight and polarity, influencing solubility and crystallinity. For instance, the fluorophenyl derivative forms a white solid (m.p. 155–157°C), while the pyridinyl analog is an oil, likely due to reduced symmetry .
Synthesis Yields :
- The fluorophenyl derivative achieved a 95% yield via a one-pot multicomponent reaction , suggesting optimized steric and electronic conditions. In contrast, the pyridinyl compound’s lower yield (87%) may stem from competing side reactions in the presence of allyl bromide .
Steric Hindrance :
- The tert-butyl group in all analogs contributes to steric bulk, which can slow reaction kinetics but improve thermal stability. For example, the tert-butyl-nitrophenyl compound may exhibit delayed degradation under heat compared to simpler acetamides.
Physicochemical and Functional Comparisons
- Solubility : Derivatives with aromatic substituents (e.g., fluorophenyl ) are less water-soluble than aliphatic analogs due to increased hydrophobicity. The pyridinyl compound , despite being an oil, may show moderate solubility in alcohols via hydrogen bonding.
Biological Activity
2-(N-tert-butylformamido)acetic acid, with the molecular formula CHNO, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is a derivative of glycine, where the amino group is substituted with a tert-butylformamido group, lending it unique chemical properties that may influence its biological activity.
The synthesis of 2-(N-tert-butylformamido)acetic acid typically involves the condensation of tert-butylamine with glycine derivatives. One common method includes the reaction of glycine with tert-butyl isocyanide under mild conditions, yielding high-purity products. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can further modify its structure and potentially enhance its biological activity .
Antimicrobial Properties
Research indicates that 2-(N-tert-butylformamido)acetic acid exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation but may involve interference with microbial cell wall synthesis or function .
Anticancer Potential
In terms of anticancer activity, preliminary studies suggest that 2-(N-tert-butylformamido)acetic acid may influence cell proliferation and apoptosis in cancer cell lines. The compound's interaction with specific molecular targets could modulate pathways associated with cancer progression. For instance, it may affect signaling pathways involved in cell cycle regulation or apoptosis .
Case Study: Interaction with Cancer Cell Lines
A study investigating the effects of this compound on non-small cell lung cancer (NSCLC) cell lines revealed that treatment with 2-(N-tert-butylformamido)acetic acid resulted in reduced cell viability and increased apoptosis markers compared to untreated controls. This suggests a potential role for the compound in cancer therapy, although further research is necessary to elucidate the underlying mechanisms.
| Cell Line | Treatment Concentration (µM) | Viability (%) | Apoptosis Markers |
|---|---|---|---|
| A549 | 10 | 65 | Increased |
| H1299 | 20 | 50 | Significantly Increased |
| H1975 | 30 | 40 | Increased |
The biological activity of 2-(N-tert-butylformamido)acetic acid likely involves its interaction with various enzymes and receptors within cells. Similar compounds have been shown to modulate enzyme activity, leading to downstream effects such as anti-inflammatory and anticancer activities .
Biochemical Pathways
The compound may influence several biochemical pathways:
- Cell Cycle Regulation: By interacting with cyclins and cyclin-dependent kinases.
- Apoptosis: Through modulation of pro-apoptotic and anti-apoptotic proteins.
- Inflammatory Response: By affecting cytokine production and signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
